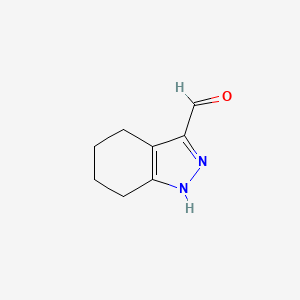

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKNULLUAAKXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018584-81-0 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde

Cyclocondensation Strategies for the Tetrahydroindazole (B12648868) Ring System

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring is a critical step, commonly achieved through cyclocondensation reactions. These methods involve the reaction of a cyclohexane-based precursor with a nitrogen-containing reagent to form the fused pyrazole (B372694) ring.

A prevalent and effective method for constructing the tetrahydroindazole skeleton is the reaction of a cyclohexanone (B45756) derivative with hydrazine (B178648) or its derivatives. pnrjournal.comresearchgate.net This approach leverages the reactivity of the ketone to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the bicyclic ring system.

The reaction typically begins with a functionalized cyclohexanone, such as 2-(hydroxymethylene)cyclohexanone. researchgate.net This β-dicarbonyl equivalent readily reacts with hydrazine hydrate. The initial condensation forms a hydrazone, which subsequently cyclizes to create the pyrazole ring fused to the cyclohexane (B81311) ring. This process is a foundational strategy for accessing the core structure of the target molecule. Novel multi-substituted indazole derivatives have been synthesized by treating multi-substituted cyclohexanones with hydrazine hydrates. pnrjournal.com

Table 1: Reagents for Hydrazine-Based Condensation

| Cyclohexanone Derivative | Hydrazine Reagent | Resulting Core Structure |

|---|---|---|

| 2-(hydroxymethylene)cyclohexanone | Hydrazine Hydrate | 4,5,6,7-tetrahydro-1H-indazole |

Beyond the direct condensation of cyclohexanones and hydrazines, other ring-closing strategies are employed in the broader synthesis of indazoles. While not always starting with a cyclohexanone, these principles of forming the pyrazole ring are relevant. For instance, the synthesis of the parent indazole ring can be achieved through the diazotization of o-toluidine, followed by a ring closure that involves the methyl group. chemicalbook.com Another approach involves the reaction of 2-fluorobenzaldehydes or their O-methyloximes with hydrazine, which has been developed into a practical synthesis for indazoles. nih.govresearchgate.net In some cases, intramolecular oxidative C-H bond amination mediated by silver(I) has been used to form the indazole ring. pnrjournal.com These varied methods highlight the chemical versatility in forming the N-N bond and completing the pyrazole ring structure, which could be adapted for tetrahydroindazole synthesis.

Approaches for Introducing the Carbaldehyde Moiety at Position 3

The introduction of the carbaldehyde group at the C3 position of the tetrahydroindazole ring is a key functionalization. The Vilsmeier-Haack reaction is a prominent method for this transformation. This reaction can be applied to the hydrazones of cyclic ketones, which are precursors in the cyclization process. researchgate.net

In this one-pot approach, a substituted cyclohexanone is first reacted with a hydrazine to form the corresponding hydrazone in situ. This crude hydrazone is then immediately treated with the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). researchgate.net The reaction proceeds to both formylate the precursor and facilitate the cyclization, yielding the 4,5,6,7-tetrahydroindazole-3-carbaldehyde derivative directly. This concurrent cyclization and formylation is an efficient strategy for synthesizing the target molecule. researchgate.net

Optimization of Reaction Conditions and Yields in Carbaldehyde Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde. The use of microwave irradiation has been shown to be particularly effective in the Vilsmeier-Haack synthesis of tetrahydroindazole derivatives. researchgate.net

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times and improved yields. researchgate.netheteroletters.org For example, in the Vilsmeier-Haack reaction of cyclohexanone hydrazones, using microwave irradiation at 90°C can shorten the reaction time to just 10 minutes. researchgate.net The optimization process involves examining parameters such as reagent stoichiometry, reaction time, temperature, and microwave power to achieve the best results. heteroletters.org The choice of solvent can also significantly impact the reaction outcome, with some solvents providing much higher yields than others. heteroletters.org

Table 2: Optimization of a Vilsmeier-Haack Reaction for Tetrahydroindazoles

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Heating Method | Microwave Irradiation | Shortened reaction times, improved yields | researchgate.net |

| Temperature | 90°C | Effective for rapid synthesis | researchgate.net |

Exploration of Alternative Synthetic Routes for the 1H-Indazole-3-carboxaldehyde Motif

While the Vilsmeier-Haack reaction is a direct method, several alternative strategies exist for introducing a carbaldehyde group at the C3 position of the broader indazole scaffold, which could potentially be adapted for the tetrahydro- derivative. rsc.org It is important to note that direct Vilsmeier-Haack formylation at the C3 position of an aromatic indazole is often ineffective, necessitating these alternative approaches. rsc.orgnih.gov

One such alternative involves a multi-step sequence starting from a 3-halogenoindazole. This precursor can undergo a palladium or copper-catalyzed cyanation to introduce a nitrile group at C3. Subsequent reduction of the nitrile using reagents like Raney Nickel or DIBAL yields the desired aldehyde. rsc.orgnih.gov Another strategy is a Heck coupling-ozonolysis sequence. rsc.org

Furthermore, an ester group at the 3-position can be converted into the carbaldehyde through a reduction-reoxidation sequence. rsc.orgnih.gov A distinct approach involves the chemical transformation of an entirely different heterocyclic system. The nitrosation of indoles under slightly acidic conditions can lead to a ring-opening and subsequent ring-closing cascade that forms 1H-indazole-3-carboxaldehydes in high yields. nih.govrsc.orgresearchgate.net This method has been optimized to work for both electron-rich and electron-deficient indoles. rsc.orgrsc.org

Table 3: Summary of Alternative Synthetic Routes for the Indazole-3-carboxaldehyde Motif

| Starting Material | Key Transformation(s) | Reagents |

|---|---|---|

| 3-Halogenoindazole | Cyanation, then Reduction | Pd or Cu catalyst, Cyanide source; Raney Ni or DIBAL |

| 3-Ester Indazole | Reduction, then Oxidation | Reducing agent (e.g., DIBAL-H), Oxidizing agent (e.g., PCC) |

Chemical Reactivity and Transformation of 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and cyclizations to form more complex heterocyclic structures. nih.gov These reactions are fundamental for elaborating the core scaffold into diverse derivatives.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. This reactivity is commonly exploited to synthesize corresponding alcohols and amines.

Formation of Alcohols: The reduction of the aldehyde functionality to a primary alcohol, (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol, can be readily achieved using standard reducing agents. cymitquimica.com Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, preserving the integrity of the heterocyclic ring.

Formation of Amines: The synthesis of amines from 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is often accomplished through reductive amination. This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a convenient route to a diverse array of N-substituted aminomethyl indazole derivatives.

Table 1: Nucleophilic Addition Reactions

| Reactant | Reagent(s) | Product | Product Class |

| This compound | 1. Sodium borohydride (NaBH₄)2. Methanol (MeOH) | (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanol | Primary Alcohol |

| This compound | 1. Benzylamine (BnNH₂)2. Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-Benzyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | Secondary Amine |

| This compound | 1. Morpholine2. Sodium cyanoborohydride (NaBH₃CN) | 4-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)morpholine | Tertiary Amine |

Condensation reactions provide powerful methods for carbon-carbon bond formation, allowing for the extension of the carbon chain at the 3-position of the indazole ring. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. rsc.orgjocpr.com The reaction typically yields an α,β-unsaturated product, which is a versatile intermediate for further synthetic manipulations. nih.gov

Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde group into an alkene by reacting it with a phosphorus ylide (a phosphorane). masterorganicchemistry.comresearchgate.net The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. organic-chemistry.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. This reaction is highly valued for its reliability and functional group tolerance. masterorganicchemistry.com

Table 2: Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst/Reagent | Product Structure |

| Knoevenagel | Diethyl malonate | Piperidine, Acetic Acid | Diethyl 2-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methylene)malonate |

| Knoevenagel | Malononitrile | Basic catalyst | 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methylene)malononitrile |

| Wittig | (Triphenylphosphoranylidene)acetonitrile | N/A | 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acrylonitrile |

| Wittig | Methyl (triphenylphosphoranylidene)acetate | N/A | Methyl 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acrylate |

The aldehyde functionality serves as a convenient starting point for the construction of fused heterocyclic systems. nih.gov By reacting this compound with bifunctional nucleophiles, additional five-membered rings such as oxazoles and thiazoles can be annulated onto the indazole core.

Oxazole (B20620) Synthesis: The reaction with a compound like tosyl)methyl isocyanide (TosMIC) in the presence of a base can lead to the formation of an oxazole ring fused to the indazole system.

Thiazole (B1198619) Synthesis: A common route to thiazoles involves the Hantzsch thiazole synthesis or a variation thereof. Reacting the aldehyde with an α-haloketone and a source of sulfur (like thioamide) or reacting it directly with a 2-aminothiophenol (B119425) derivative can yield a fused thiazole ring system. These reactions significantly increase the structural complexity and can be used to modulate the biological properties of the parent molecule.

Table 3: Cyclization Reactions for Fused Heterocycles

| Target Heterocycle | Reagent(s) | General Product Structure |

| Oxazole | 1. Tosylmethyl isocyanide (TosMIC)2. Potassium carbonate (K₂CO₃) | Tetrahydroindazolo[3,4-d]oxazole derivative |

| Thiazole | 1. 2-Aminothiophenol2. Oxidizing agent (e.g., air) | Tetrahydroindazolo[3,4-d]thiazole derivative |

Reactivity of the Tetrahydroindazole (B12648868) Ring System

The tetrahydroindazole ring consists of an aromatic pyrazole (B372694) ring fused to a non-aromatic cyclohexene (B86901) ring. The reactivity of this system is influenced by both components.

Oxidation: The cyclohexene portion of the 4,5,6,7-tetrahydro-1H-indazole ring system can undergo oxidation to form the corresponding fully aromatic indazole. This dehydrogenation or aromatization is a common transformation and can be accomplished using various oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this type of transformation, as seen in analogous tetrahydroindole systems. nih.gov This process converts the saturated portion of the bicyclic system into a benzene (B151609) ring, yielding an indazole-3-carbaldehyde.

Reduction: While oxidation to the aromatic system is more common, the reduction of the tetrahydroindazole ring is also possible. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under forcing conditions (high pressure and/or temperature) could potentially reduce the pyrazole ring, although this is a less favorable process due to the aromaticity of the pyrazole. Selective reduction of the double bond within the pyrazole ring without affecting the aldehyde would require carefully controlled conditions.

Table 4: Reactions of the Tetrahydroindazole Ring

| Reaction Type | Reagent(s) | Product |

| Oxidation (Aromatization) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1H-Indazole-3-carbaldehyde |

| Reduction (Potential) | H₂, Pd/C (High Pressure) | Hexahydro-1H-indazole-3-carbaldehyde |

Acylation and Alkylation at Nitrogen Centers

The presence of two nitrogen atoms in the pyrazole ring of this compound, at positions 1 and 2, allows for acylation and alkylation reactions. These transformations typically proceed via the deprotonation of the N-H group, followed by nucleophilic attack on an acylating or alkylating agent. The regioselectivity of these reactions—whether substitution occurs at the N1 or N2 position—is a critical aspect governed by several factors.

In the case of acylation, the reaction of indazoles with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of N-acylindazoles. Generally, N-acylation is considered to be a thermodynamically controlled process. nih.gov While initial acylation might occur at either nitrogen, the N2-acyl derivative can often isomerize to the more stable N1-acyl product. nih.gov This thermodynamic preference for the N1-isomer is a common feature in the chemistry of indazoles.

Alkylation of the indazole scaffold can be more complex, often yielding a mixture of N1 and N2 substituted products. beilstein-journals.org The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the substituents on the indazole ring. nih.govresearchgate.net For indazoles bearing an electron-withdrawing group at the 3-position, such as the carbaldehyde group in the target molecule, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. nih.govresearchgate.net This selectivity is often attributed to the chelation of the sodium cation between the N2-nitrogen and the oxygen atom of the C3-substituent, which directs the alkylating agent to the N1 position. beilstein-journals.org

| Reagent Category | Specific Reagent/Condition | Predominant Product |

| Acylating Agents | Acyl chlorides, Anhydrides | N1-acyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (thermodynamically favored) nih.gov |

| Alkylating Agents | Alkyl halides with NaH in THF | N1-alkyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde nih.govresearchgate.net |

| Alkyl halides with K2CO3 in DMF | Mixture of N1 and N2-alkylated products beilstein-journals.org |

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of N-substitution in indazoles is a well-studied area, with the primary challenge being the controlled functionalization of either the N1 or N2 position. As a general trend, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org This intrinsic stability often translates to a preference for substitution at the N1 position under thermodynamic control. nih.gov

For alkylation reactions, the regioselectivity can be steered by kinetic or thermodynamic factors. The choice of the base and solvent system plays a crucial role in determining the nature of the indazolide anion and its subsequent reaction. For instance, the use of sodium hydride in a coordinating solvent like THF can lead to a "tight ion pair" where the sodium ion is closely associated with the indazolide. nih.gov In the context of a 3-formyl substituted indazole, this can facilitate chelation and direct alkylation to the N1 position, as previously mentioned. beilstein-journals.org Conversely, different conditions, such as the use of potassium carbonate in DMF, may lead to a less selective reaction, affording a mixture of N1 and N2 isomers. beilstein-journals.org

The electronic nature of the substituents on the indazole ring also significantly influences the regioselectivity. Electron-withdrawing groups at the C3-position, such as the aldehyde in this compound, generally favor N1-alkylation under specific conditions. nih.govresearchgate.net In contrast, substituents at other positions, for example, at C7, have been shown to direct alkylation to the N2 position. nih.govresearchgate.net

Regarding stereoselectivity, there is currently a lack of specific research findings for chemical transformations involving this compound. The tetrahydro-fused ring introduces chirality to the molecule if substituents are present on this ring, and its conformation could potentially influence the stereochemical outcome of reactions on the pyrazole ring or the aldehyde group. However, without experimental data, any discussion on stereoselectivity would be purely speculative. Future research in this area would be necessary to elucidate the stereochemical aspects of this compound's reactivity.

| Reaction Condition | Influencing Factor | Predominant Regioisomer | Rationale |

| N-Acylation | Thermodynamic Control | N1 | N1-acyl indazole is generally the more stable isomer. nih.gov |

| N-Alkylation | NaH in THF | N1 | Chelation of Na+ between N2 and the C3-formyl group directs the electrophile to N1. beilstein-journals.org |

| N-Alkylation | K2CO3 in DMF | Mixture of N1 and N2 | Less coordinating conditions can lead to reduced selectivity. beilstein-journals.org |

| N-Alkylation | C3-Electron-withdrawing group | N1 | Electronic effect favoring N1 substitution under certain conditions. nih.govresearchgate.net |

Derivatization Strategies and Analogue Synthesis Based on 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde

Synthesis of Carboxylic Acid Derivatives (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid)

The oxidation of the aldehyde functionality in 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde to a carboxylic acid is a fundamental transformation, yielding 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This derivative is a key intermediate for the synthesis of other analogues, such as amides and esters. While specific literature detailing the oxidation of this particular tetrahydroindazole (B12648868) carbaldehyde is not abundant, standard and reliable oxidation methods for aldehydes are widely applicable.

Established methods for this type of chemical conversion include the Jones and Pinnick oxidations. The Jones oxidation employs a solution of chromium trioxide in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comyoutube.com This method is known for its high efficiency in converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgorganicchemistrytutor.com The reaction is typically rapid and exothermic. wikipedia.org

Alternatively, the Pinnick oxidation offers a milder approach, which is particularly useful for substrates with sensitive functional groups, including α,β-unsaturated aldehydes. wikipedia.org This method utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, often with a scavenger like 2-methyl-2-butene (B146552) to quench reactive chlorine species that can lead to side reactions. wikipedia.orgnrochemistry.comchemistry-reaction.com The Pinnick oxidation is valued for its high yields and compatibility with a broad range of functional groups. wikipedia.org

Formation of Carboxamide and Carbohydrazide (B1668358) Analogues

The aldehyde and its corresponding carboxylic acid derivative are pivotal starting points for the synthesis of various carboxamide and carbohydrazide analogues, which are of significant interest in drug discovery.

Carboxamide Synthesis: The most common route to 1H-indazole-3-carboxamides involves a two-step process starting from the corresponding carboxylic acid. nih.govchemicalbook.comresearchgate.netderpharmachemica.com First, the 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is activated, and then it is coupled with a primary or secondary amine. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are frequently employed to facilitate this amide bond formation. nih.govderpharmachemica.com A variety of substituted aryl or aliphatic amines can be used in this reaction to generate a diverse library of N-substituted carboxamide derivatives. nih.govderpharmachemica.com

Carbohydrazide Synthesis: The synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically proceeds from the corresponding ester derivative, such as the ethyl ester. The ester, in turn, is synthesized from the carboxylic acid. The ethyl ester of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be reacted with hydrazine (B178648) hydrate, often in a refluxing alcoholic solvent like ethanol (B145695), to yield the desired carbohydrazide. chemicalbook.com One reported procedure specifies refluxing the ethyl ester with an excess of hydrazine in ethanol for 24 hours, resulting in the product in good yield. chemicalbook.com

Exploration of N-Substituted Tetrahydroindazole Derivatives

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, typically through alkylation or arylation reactions. The regioselectivity of these substitutions is a key consideration in the synthesis of N-substituted derivatives and is influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. thieme-connect.comresearchgate.netnih.govnih.govbeilstein-journals.orgd-nb.info

N-Alkylation: The direct alkylation of the NH group of the indazole ring often leads to a mixture of N1 and N2 alkylated products. researchgate.netbeilstein-journals.org However, regioselective protocols have been developed. The choice of base and solvent system plays a crucial role in determining the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity for a range of substituted indazoles. thieme-connect.comresearchgate.netnih.govnih.gov Conversely, substituents at the C7 position of the indazole ring, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity. thieme-connect.comresearchgate.netnih.govnih.gov The nature of the alkylating agent, including primary alkyl halides and secondary alkyl tosylates, is also well-tolerated in these selective reactions. thieme-connect.comresearchgate.netnih.govnih.gov Under Mitsunobu conditions, a preference for the formation of the N2 regioisomer has been observed for certain indazole substrates. nih.gov

Below is a table summarizing the influence of reaction conditions on the regioselectivity of N-alkylation for various indazole scaffolds.

| Indazole Substituent | Base/Solvent/Reagent | N1:N2 Ratio | Reference(s) |

| 3-Carboxymethyl | NaH / THF / Alkyl Bromide | >99:1 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 3-tert-Butyl | NaH / THF / Alkyl Bromide | >99:1 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 3-COMe | NaH / THF / Alkyl Bromide | >99:1 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 3-Carboxamide | NaH / THF / Alkyl Bromide | >99:1 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 7-NO₂ | NaH / THF / Alkyl Bromide | 4:96 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 7-CO₂Me | NaH / THF / Alkyl Bromide | 4:96 | thieme-connect.comresearchgate.netnih.govnih.gov |

| 3-Carboxymethyl | DEAD, PPh₃ / THF / n-Pentanol | 1:2.5 | nih.gov |

N-Arylation: N-arylation of the indazole core can also be achieved, providing another avenue for derivatization. These reactions often employ metal catalysis, such as copper-catalyzed cross-coupling reactions, to form the N-aryl bond.

Development of Novel Fused and Spiro-Ring Systems Incorporating the Indazole Core

The this compound scaffold serves as a building block for the construction of more complex polycyclic systems, including fused and spiro-ring structures. These advanced derivatizations can significantly alter the three-dimensional shape and properties of the molecule.

Fused-Ring Systems: The aldehyde group at the 3-position is a key functional group for constructing fused heterocyclic rings. Condensation reactions with various binucleophiles can lead to the formation of new rings fused to the pyrazole (B372694) moiety of the indazole core. For example, the synthesis of pyrimido[1,2-b]indazoles has been achieved through the condensation of 3-aminoindazoles with 1,3-dicarbonyl compounds or their equivalents. rsc.orgresearchgate.netrsc.orgbohrium.comnih.gov While this requires the conversion of the carbaldehyde to an amino group, it demonstrates a viable strategy for ring fusion. Another important class of fused indazoles are the pyridazino[1,2-a]indazoles. nih.govthieme-connect.comresearchgate.netresearchgate.net Their synthesis can be accomplished through multi-component reactions involving aldehydes, hydrazine, and a 1,3-dicarbonyl compound, often facilitated by a catalyst. nih.govresearchgate.net These reactions highlight the utility of the indazole framework in constructing complex, nitrogen-rich heterocyclic systems.

Spectroscopic and Structural Elucidation of 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, providing detailed information about the molecular framework, tautomeric forms, and substituent connectivity.

Indazole compounds, including 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, can exist as two primary annular tautomers: the 1H and 2H forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. NMR spectroscopy is crucial for identifying and distinguishing between these forms. In solution, the two tautomers can be in equilibrium, and their relative ratio can be determined by integrating the corresponding signals in the ¹H NMR spectrum. nih.govresearchgate.net For instance, studies on the related compound 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in a DMSO-d₆ solution revealed the presence of both 1H and 2H forms in an approximate 45:55 ratio. nih.govresearchgate.net

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is also a powerful tool for characterizing these tautomers. It can provide insights into the dynamic nature of proton transfer between the nitrogen atoms in the solid state. For some indazole derivatives, both tautomeric forms can be identified using solid-state NMR-NQR (Nuclear Quadrupole Resonance) spectroscopy. caribjscitech.com

Multinuclear NMR experiments (¹H, ¹³C) are essential for confirming the precise location and connectivity of substituents on the indazole ring. nih.gov The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The attachment of the carbaldehyde group at the C3 position in this compound, for example, is confirmed by the characteristic chemical shift of the aldehyde proton and the electronic effect it exerts on the adjacent C3a and C4 atoms of the ring system.

Furthermore, the influence of substituents at various positions on the tetrahydro-fused ring (positions 4, 5, 6, and 7) can be observed through changes in the chemical shifts and coupling patterns of the aliphatic protons. beilstein-journals.org To support experimental data, theoretical calculations, such as those using gauge-invariant atomic orbitals (GIAO), are often employed to predict NMR chemical shifts, providing a robust basis for the assignment of isomers. nih.gov

Mass Spectrometry for Molecular Formula Verification

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to verify its elemental composition.

The molecular formula of this compound is C₈H₁₀N₂O. uni.lu Its monoisotopic mass is 150.07932 Da. uni.lu Through various ionization techniques, different adducts of the molecule can be observed, each providing confirmation of the parent mass.

Table 1: Predicted Mass Spectrometry Adducts for C₈H₁₀N₂O

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 151.08660 |

| [M+Na]⁺ | 173.06854 |

| [M+K]⁺ | 189.04248 |

| [M-H]⁻ | 149.07204 |

Data sourced from predicted values. uni.lu

Analysis of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, by GC-MS also shows characteristic fragmentation patterns that aid in structural confirmation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unequivocal evidence of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in available literature, analysis of closely related tetrahydroindazole (B12648868) derivatives reveals key structural motifs.

Studies on compounds such as 5-methyl-4,5,6,7-tetrahydro-1H-indazole and 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one have shown that these molecules often form trimers in the crystalline state. researchgate.net These trimers are held together by strong and linear N-H···N hydrogen bonds. A significant finding from these studies is the potential for both 1H and 2H tautomers to co-exist within the same crystal lattice, resulting in a disorder of the NH proton. researchgate.net In such cases, the bond angles at the pyrazole nitrogen atoms (N1 and N2) serve as a sensitive indicator of the position of the hydrogen atom. Conversely, in other derivatives, crystallization can favor a single tautomer, as seen in the structure of 3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, where only the 2H form is present. researchgate.net These findings highlight the subtle energetic factors that govern solid-state packing and tautomer preference.

Analysis of Tautomeric Equilibrium and Isomeric Preferences

The tautomeric equilibrium between the 1H and 2H forms is a fundamental characteristic of NH-indazoles. nih.gov While the 1H-tautomer is generally the more thermodynamically stable form for the parent indazole, the energy difference between tautomers in tetrahydroindazole derivatives can be very small, leading to the presence of both forms in equilibrium. nih.govcaribjscitech.comnih.govnih.gov

The position of this equilibrium is sensitive to several factors, including the electronic and steric effects of substituents, the solvent, and the physical state (solution vs. solid). beilstein-journals.org Computational studies on substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that substituents can shift the preference, with some derivatives favoring the 1H tautomer and others the 2H tautomer. nih.govresearchgate.net For example, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exists as a mixture where the 2H tautomer is slightly favored over the 1H form in DMSO solution. nih.govresearchgate.net

The solid state can also trap a mixture of tautomers. The crystal structure of 5-methyl-4,5,6,7-tetrahydro-1H-indazole, for instance, contains both the 1H and 2H forms, demonstrating a rare case of proton transfer within a tautomeric mixture in the solid state. This delicate balance underscores the complexity of predicting isomeric preferences, which are governed by a combination of intramolecular effects and intermolecular interactions in the specific environment.

Role of 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde As a Synthetic Building Block and Pharmacophore Scaffold

Precursor in Multi-Step Organic Synthesis of Complex Molecules

The chemical reactivity of the aldehyde group makes 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde a valuable starting material for constructing more elaborate molecular architectures. The aldehyde can participate in a wide array of classic organic reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton. These transformations are crucial steps in the total synthesis of complex natural products and novel pharmaceutical agents.

One of the fundamental reactions of the aldehyde group is its participation in condensation reactions. For instance, in a Knoevenagel condensation, the aldehyde can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction forms a new carbon-carbon double bond, effectively elongating the substituent at the 3-position of the indazole ring. This methodology is a common strategy for building precursors to other complex heterocyclic systems. A representative transformation, analogous to reactions seen with other heterocyclic aldehydes, is detailed below. amazonaws.com

Table 1: Representative Synthetic Transformation

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Malononitrile, Piperidine (B6355638) (catalyst) | 2-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methylene)malononitrile | Knoevenagel Condensation |

| 2 | Product from Step 1 | Hydrazine (B178648) Hydrate | 3-(5-amino-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-indazole | Cyclization/Addition |

This two-step sequence demonstrates how the initial aldehyde serves as a linchpin for building a more complex, multi-ring system, transforming the tetrahydroindazole (B12648868) core into a derivative bearing a substituted pyrazole (B372694) ring. Such strategies are instrumental in creating libraries of diverse molecules for biological screening.

Scaffold Design for Novel Heterocyclic Compounds

The 4,5,6,7-tetrahydro-1H-indazole core is a highly sought-after scaffold in drug design. rsc.org Its three-dimensional shape and hydrogen bonding capabilities allow it to fit into the binding sites of various enzymes, particularly protein kinases. nih.gov The 3-carbaldehyde derivative is exceptionally useful in this context, as it provides a convenient and versatile point for chemical elaboration, enabling the exploration of the chemical space around the core scaffold.

By applying various synthetic methodologies to the aldehyde group, chemists can generate a large library of analogues with diverse physicochemical properties. This process is central to modern drug discovery, where the goal is to systematically modify a core structure to achieve optimal potency and selectivity for a biological target. The aldehyde can be converted into a wide range of other functional groups, each opening up new avenues for derivatization.

Table 2: Synthetic Diversification of the 3-Carbaldehyde Group

| Reaction Type | Reagent(s) | Resulting Functional Group at C3-position | Potential New Scaffold Class |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Aminomethyl | N-Substituted Indazole Derivatives |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene | Vinyl-Indazole Derivatives |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | α-Substituted Methanol Derivatives |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid cenmed.com |

| Condensation | Substituted Hydrazines | Hydrazone | Hydrazonyl-Indazole Derivatives |

Each of these transformations converts the parent aldehyde into a new class of compounds, allowing for the systematic probing of structure-activity relationships. For example, reductive amination allows for the introduction of a variety of amine-containing side chains, which can be used to modulate solubility or introduce new hydrogen bonding interactions with a target protein.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. The this compound is an ideal starting point for SAR campaigns because its aldehyde group allows for the straightforward synthesis of a series of related compounds, or analogues. evitachem.com

In a typical SAR study, a library of derivatives is synthesized from the starting aldehyde, and each compound is tested for its activity against a specific biological target, such as a protein kinase. For instance, the aldehyde can be reacted with a panel of substituted anilines to produce a series of Schiff bases (imines). The biological activity of each imine is then measured, often as an IC₅₀ value (the concentration required to inhibit 50% of the target's activity). By comparing the structures and activities of the compounds, researchers can deduce key relationships. For example, studies on related 1H-indazole-3-amine and 1H-indazole-3-carboxamide scaffolds have shown that the nature and position of substituents on appended aromatic rings are critical for inhibitory activity and selectivity against targets like PAK1 kinase or various cancer cell lines. nih.govmdpi.com

Table 3: Illustrative SAR Data for Hypothetical Derivatives

| Derivative (R-group on Imine) | Target Kinase IC₅₀ (nM) | Rationale for Modification |

| -Phenyl | 520 | Baseline compound |

| -4-Fluorophenyl | 150 | Introduce electron-withdrawing group; potential H-bond acceptor |

| -4-Methoxyphenyl | 680 | Introduce electron-donating group; potential H-bond acceptor |

| -4-(Trifluoromethyl)phenyl | 85 | Introduce strong electron-withdrawing group; increase lipophilicity |

| -3,4-Dichlorophenyl | 110 | Probe effect of multiple halogen substitutions |

| -4-(Dimethylamino)phenyl | 950 | Introduce basic group to improve solubility/target new interactions |

Note: Data are hypothetical and for illustrative purposes only, based on common SAR principles observed in kinase inhibitor design.

From such a table, a medicinal chemist might conclude that electron-withdrawing groups in the para position of the phenyl ring are beneficial for activity, while electron-donating groups are detrimental. This information guides the design of the next generation of more potent and selective inhibitors.

Application in Fragment-Based Drug Discovery and Ligand Design Principles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. wikipedia.org This approach uses small, low-molecular-weight molecules, or "fragments," as starting points. These fragments typically bind to the biological target with low affinity but do so very efficiently. The 4,5,6,7-tetrahydro-1H-indazole core is an excellent candidate for a molecular fragment. nih.govnih.gov It adheres to the empirical "Rule of Three," a set of guidelines for desirable fragment properties.

Table 4: Properties of the Tetrahydroindazole Fragment Core

| Property | "Rule of Three" Guideline | Value for C₇H₁₀N₂ Core | Conformance |

| Molecular Weight | < 300 Da | ~122 Da nih.gov | Yes |

| cLogP (Lipophilicity) | ≤ 3 | ~1.4 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |

| Rotatable Bonds | ≤ 3 | 0 | Yes |

Once a fragment like tetrahydroindazole is identified as a "hit" that binds to the target, the next step is to elaborate its structure to improve potency. This is where the 3-carbaldehyde functional group becomes critically important. It acts as a "growth vector"—a synthetically accessible point from which the fragment can be "grown" to make additional, favorable interactions with the target protein. nih.gov For example, structural information from X-ray crystallography might show a nearby pocket in the protein that can be occupied by a hydrophobic group. Using the aldehyde as a handle, chemists can synthesize derivatives that extend a hydrophobic moiety into that pocket, thereby increasing binding affinity and potency. This fragment-growing strategy is a highly effective method for converting a weak-binding fragment into a potent lead compound. youtube.com

Investigation of Molecular Interactions and Biological Target Engagement of Indazole Derived Scaffolds

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, DNA Gyrase, Sigma-2 Receptor)

Derivatives of the indazole scaffold have been evaluated for their inhibitory potential against several key enzymes implicated in disease, demonstrating a range of activities from anti-inflammatory to potential anticancer effects.

Cyclooxygenase-2 (COX-2) The indazole nucleus is a component of various compounds recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly the inducible isoform COX-2, are crucial in the inflammatory cascade. nih.gov Certain 2H-indazole derivatives that result from the hybridization of cyclic systems have been noted for their anti-inflammatory and anti-microbial activities. nih.gov While the broader class of indazole derivatives shows potential as COX inhibitors, specific inhibitory concentration (IC₅₀) or Ki values for 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde derivatives against COX-2 are not extensively detailed in the reviewed literature.

DNA Gyrase DNA gyrase is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial drugs. nih.gov While structurally related scaffolds like 4,5,6,7-tetrahydrobenzo[d]thiazoles have been identified as potent inhibitors of E. coli DNA gyrase, direct and detailed inhibitory data for derivatives of this compound against DNA gyrase are not prominently reported in the current body of literature. nih.govguidetopharmacology.org The development of inhibitors based on these related fused-ring systems suggests that the general tetrahydro-heterocyclic scaffold is a promising starting point for targeting the ATP-binding site of DNA gyrase. nih.gov

Sigma-2 Receptor The sigma-2 receptor is a membrane protein that is highly expressed in proliferating tumor cells, making it a significant target for cancer diagnostics and therapeutics. bindingdb.org A series of 4,5,6,7-tetrahydro-1H-indazole derivatives has been synthesized and evaluated for binding affinity to sigma receptors. bindingdb.orgacs.org These compounds have shown notable affinity and selectivity for the sigma-2 receptor over the sigma-1 subtype. bindingdb.org For instance, certain hybrid structures combining a tetrahydroindazole (B12648868) benzamide with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety demonstrated moderate affinity and excellent selectivity for the sigma-2 receptor. bindingdb.org The length of the carbon linker between the two structural moieties was found to be a critical determinant for optimal receptor binding. bindingdb.org

| Compound Derivative | Target Enzyme | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Tetrahydroindazole-benzamide-isoquinoline hybrid (12) | Sigma-2 Receptor | Moderate Affinity | Excellent vs. Sigma-1 |

| Tetrahydroindazole-benzamide-isoquinoline hybrid (15b) | Sigma-2 Receptor | Moderate Affinity | Excellent vs. Sigma-1 |

| Tetrahydroindazole-benzamide-isoquinoline hybrid (15c) | Sigma-2 Receptor | Moderate Affinity | Excellent vs. Sigma-1 |

| Tetrahydroindazole-benzamide-isoquinoline hybrid (15d) | Sigma-2 Receptor | Moderate Affinity | Excellent vs. Sigma-1 |

Molecular Basis of Antimicrobial Action in Vitro

Indazole and its derivatives are recognized as an important class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential. nih.gov

The antimicrobial efficacy of indazole scaffolds has been demonstrated against a variety of bacterial and fungal strains. For example, a series of N-methyl-3-aryl indazoles showed notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Similarly, other studies have reported that novel 3-methyl-1H-indazole derivatives exhibit potent antibacterial activity against Bacillus subtilis and E. coli. wikipedia.org

The molecular basis for the antimicrobial action of many heterocyclic compounds, including indazoles, often involves the inhibition of essential cellular processes. A primary mechanism is the targeting of bacterial enzymes that are critical for survival, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes control DNA supercoiling and are vital for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. While the tetrahydroindazole scaffold is a promising candidate for such a mechanism, as seen in structurally similar DNA gyrase inhibitors, the precise molecular interactions and enzymatic inhibition data for this compound derivatives are still an area of ongoing investigation.

Coordination Chemistry with Metal Ions and Biological Relevance

The indazole scaffold contains multiple nitrogen atoms within its fused aromatic ring system, making it an excellent ligand for forming coordination complexes with various metal ions. acs.org The pyrazole (B372694) portion of the indazole ring provides key coordination sites. guidetopharmacology.org This ability to chelate metal ions is a significant aspect of its chemistry and has important biological implications, as metal complexes of organic ligands often exhibit enhanced or novel therapeutic properties compared to the ligands alone.

Research has shown that indazole derivatives can form stable coordination polymers with Group 12 metals such as Zinc (Zn(II)) and Cadmium (Cd(II)). guidetopharmacology.org In these structures, the indazole ligand can coordinate with the metal ion through both the nitrogen atoms of the pyrazole ring and other functional groups, such as a carboxylate moiety, if present. guidetopharmacology.org The resulting metal-organic frameworks can exhibit diverse structural dimensionalities, from one-dimensional chains to complex three-dimensional networks, stabilized by intermolecular forces like hydrogen bonds and π–π stacking interactions. guidetopharmacology.org

The biological relevance of these metal complexes is significant. The coordination of a metal ion can modulate the biological activity of the indazole ligand, potentially enhancing its antimicrobial, antifungal, or anticancer properties. This enhancement may arise from several factors, including changes in the lipophilicity of the molecule, which can affect its ability to cross cell membranes, or through mechanisms where the metal ion itself plays a role in the biological action, such as by generating reactive oxygen species.

Receptor Binding Profile Analysis (e.g., Nicotinic Acid Receptor, CC-Chemokine Receptor 4)

The interaction of small molecules with specific G protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology. The binding profile of this compound derivatives has been explored for some targets, but remains uncharacterized for others.

Nicotinic Acid Receptor (HCA₂) The Nicotinic Acid Receptor, also known as Hydroxycarboxylic acid receptor 2 (HCA₂) or GPR109A, is a GPCR that mediates the effects of nicotinic acid (niacin), leading to reduced lipolysis. It is a target for the treatment of dyslipidemia. wikipedia.org Based on a review of the available scientific literature, there are no significant findings that report or characterize the binding of this compound or its direct derivatives to the nicotinic acid receptor.

CC-Chemokine Receptor 4 (CCR4) CC-Chemokine Receptor 4 (CCR4) is a member of the chemokine receptor family that plays a role in T-cell trafficking and is implicated in inflammatory diseases and some cancers. While various heterocyclic compounds are known to bind to chemokine receptors, the current body of scientific literature does not provide specific data on the binding affinity or antagonist/agonist activity of this compound derivatives at the CCR4 receptor.

Advanced Research Directions and Future Perspectives for 4,5,6,7 Tetrahydro 1h Indazole 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

While classical syntheses of the tetrahydroindazole (B12648868) core exist, future research is focused on developing more efficient, sustainable, and versatile methodologies. Traditional routes often involve the reaction of a 1,3-dicarbonyl equivalent, such as 2-(hydroxymethylene)cyclohexanone, with hydrazine (B178648). researchgate.net Modern synthetic chemistry, however, seeks to improve upon these methods by enhancing atom economy, reducing hazardous waste, and allowing for greater substrate scope.

Emerging strategies that could be applied or adapted for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its derivatives include:

C-H Activation/Functionalization: Direct C-H activation strategies on pre-formed indazole or cyclohexene (B86901) precursors could provide novel and more direct routes to functionalized analogs. Rhodium and palladium-catalyzed C-H activation has been successfully employed for the synthesis of other complex indazole systems. nih.gov

Flow Chemistry Approaches: The use of continuous flow reactors can improve reaction safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates or requiring precise temperature control. researchgate.net

Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of transformations that could be applied to the synthesis or subsequent modification of the tetrahydroindazole scaffold.

Enzymatic and Bio-catalytic Methods: The use of enzymes could offer unparalleled selectivity and sustainability for key synthetic steps, reducing the reliance on traditional chemical reagents.

| Methodology | Potential Advantages | Relevant Research Area |

| C-H Activation | Increased atom economy, access to novel derivatives. | Catalysis, Organic Synthesis |

| Nitrosation of Indoles | Direct access to indazole-3-carbaldehydes from indole (B1671886) precursors. rsc.orgnih.gov | Heterocyclic Chemistry |

| Sustainable Catalysis | Use of earth-abundant metals, reduced environmental impact. | Green Chemistry |

| One-Pot/Tandem Reactions | Improved efficiency, reduced purification steps. organic-chemistry.org | Process Chemistry |

Future efforts will likely focus on combining these techniques to create highly streamlined and environmentally benign synthetic pathways to this important chemical entity.

Exploration of Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. frontiersin.orgnih.gov The saturated carbocyclic ring of this compound presents multiple stereocenters that are yet to be fully exploited.

Future research in this area should focus on:

Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of the cyclohexene ring during the synthesis. This could involve chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) for asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor. mdpi.com

Organocatalysis: The use of small chiral organic molecules to catalyze the enantioselective formation of the tetrahydroindazole ring system. For instance, aminocatalysis has been used to create enantioenriched fused polycyclic indazole architectures. researchgate.net

Chiral Resolution: The separation of racemic mixtures of derivatives using techniques such as chiral High-Performance Liquid Chromatography (HPLC) is a viable, albeit less efficient, alternative. frontiersin.org

Chiral Derivatization: The aldehyde functional group serves as an excellent handle for the introduction of chiral auxiliaries or for diastereoselective reactions, allowing for the synthesis and separation of diastereomers which can then be converted to the desired enantiopure products.

The ability to selectively synthesize specific stereoisomers of tetrahydroindazole derivatives will be crucial for investigating their structure-activity relationships (SAR) and for the development of new chiral drugs.

Integration with Continuous Flow Chemistry Techniques

Continuous flow chemistry is an enabling technology that is transforming chemical synthesis from the laboratory to industrial production. flinders.edu.aumtak.hu Its advantages over traditional batch processing include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and straightforward scalability. researchgate.netillinois.edu

The application of flow chemistry to the synthesis of this compound could involve:

Multi-step Telescoped Synthesis: Designing a continuous flow system where multiple reaction steps are performed sequentially without the isolation of intermediates. flinders.edu.au This can significantly reduce reaction times and waste generation.

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, solid-phase scavenging) and analytical tools (e.g., IR, NMR spectroscopy) directly into the flow path to monitor reaction progress and ensure product quality in real-time.

Photochemistry in Flow: Utilizing specialized flow reactors for photochemical transformations, which are often more efficient and scalable in a continuous setup compared to batch. nih.gov

High-Temperature/High-Pressure Reactions: Safely conducting reactions under conditions that are difficult or hazardous to achieve in batch reactors, potentially unlocking novel reaction pathways. researchgate.net

| Flow Chemistry Aspect | Benefit for Synthesis | Example Application |

| Enhanced Safety | Safe handling of hazardous reagents (e.g., hydrazine, azides). mtak.hu | Formation of the pyrazole (B372694) ring. |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions. mtak.hu | Yield improvement for coupling reactions. |

| Scalability | Production can be increased by running the system for longer times. | Preparation of gram-to-kilogram quantities for further studies. |

| Process Control | Precise control over temperature, pressure, and residence time. | Improving selectivity and minimizing by-products. |

Integrating continuous flow techniques would represent a significant advancement in the manufacturing of this compound, making it more accessible, cost-effective, and environmentally friendly.

Advanced Computational Design and High-Throughput Screening Methodologies

Computational chemistry and high-throughput screening (HTS) are indispensable tools in modern drug discovery and materials science. These approaches can accelerate the design and discovery of novel derivatives of this compound with desired properties.

Future research directions include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, stability of tautomers, and reactivity of the core scaffold. researchgate.net Such studies can provide insights into reaction mechanisms and help predict spectroscopic properties, aiding in structural characterization. rsc.org

Molecular Docking and Virtual Screening: Employing computational docking to predict the binding of virtual libraries of tetrahydroindazole derivatives to the active sites of biological targets, such as protein kinases. researchgate.net This allows for the rapid identification of promising hit compounds for further experimental validation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-protein complexes to assess binding stability and understand the key interactions that drive molecular recognition. researchgate.net

High-Throughput Synthesis and Screening: Combining automated synthesis platforms with HTS assays to rapidly synthesize and evaluate large libraries of compounds. This empirical approach complements virtual screening and can lead to the discovery of compounds with unexpected activities.

These computational and HTS methods will guide the rational design of new molecules, prioritizing the synthesis of compounds with the highest probability of success and thereby saving significant time and resources.

Application in Chemical Biology Probes and Mechanistic Investigations

Chemical biology probes are essential tools for dissecting complex biological processes. The this compound scaffold is well-suited for the development of such probes due to its drug-like properties and the versatile reactivity of the aldehyde group.

Future applications in this domain include:

Target Identification and Validation: Designing affinity-based probes by attaching reactive groups (e.g., photo-affinity labels) to the scaffold. These probes can be used to covalently label and identify the specific protein targets of bioactive tetrahydroindazole derivatives in a cellular context.

Fluorescent Probes: Conjugating fluorophores to the molecule to visualize its subcellular localization and track its interactions with biological targets using advanced microscopy techniques.

Mechanistic Studies: The reaction of the indazole core with various biological molecules can be studied to understand its mechanism of action. nih.govnih.gov Isotopic labeling can be used in conjunction with NMR or mass spectrometry to trace the metabolic fate of the compound and identify key biotransformations.

| Probe Type | Functional Group | Application |

| Affinity Probe | Biotin, Alkyne/Azide (for click chemistry) | Target pull-down and identification. |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, fluorescein) | Cellular imaging and localization studies. |

| Photo-affinity Label | Diazirine, Benzophenone | Covalent labeling of binding partners. |

By developing a toolbox of chemical probes based on the this compound structure, researchers can gain deeper insights into the molecular mechanisms underlying its biological effects, paving the way for the development of more selective and potent therapeutic agents. pnrjournal.com

Q & A

Q. What are the established synthetic routes for 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, and how are intermediates characterized?

The compound is synthesized via reductive cyclization or transition metal-catalyzed reactions, often starting from tetrahydroindazole precursors. Key steps include:

- Reductive cyclization : Cyclohexenone derivatives are reacted with hydrazine under acidic conditions to form the indazole core, followed by formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Catalyzed cross-coupling : Palladium or copper catalysts enable coupling of halogenated intermediates with aldehyde precursors . Characterization :

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in DMSO-d₆ .

- HRMS/ESI-MS validates molecular weight (expected [M+H]⁺: 165.09) .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- HPLC-UV/ELSD : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) resolve impurities; retention times are calibrated against standards .

- Kinetic solubility assays : Conducted in phosphate buffer (pH 7.4) at 25°C using a TECAN system. Solubility is quantified via UV absorbance at λmax ≈ 280 nm .

- Stability studies : Accelerated degradation under heat (40°C) and light (ICH Q1B guidelines) with LC-MS monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during formylation?

- Solvent selection : DMF or DCM enhances electrophilic formylation efficiency. Polar aprotic solvents stabilize reactive intermediates (e.g., Vilsmeier complex) .

- Catalyst screening : ZnCl₂ or FeCl₃ (10 mol%) improves regioselectivity for the 3-position by coordinating to the indazole nitrogen .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., over-oxidation) during aldehyde formation .

Q. How should researchers address contradictions in solubility data across studies?

Contradictions often arise from:

- pH-dependent solubility : The compound’s aldehyde group exhibits pH-sensitive ionization. Measure solubility across pH 2–9 using potentiometric titration (e.g., SiriusT3 instrument) .

- Aggregation effects : Dynamic light scattering (DLS) identifies colloidal aggregates at high concentrations (>100 µM), which may skew UV-based measurements .

- Reference standards : Compare against structurally similar aldehydes (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) to calibrate assays .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in tetrahydroindazole derivatives?

- Core modifications : Synthesize analogs with substituents at positions 1, 4, or 6. For example, methyl groups at position 1 increase metabolic stability but reduce solubility .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess aldehyde interactions with target enzymes (e.g., dihydroorotate dehydrogenase, DHODH) .

- Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ via UV-Vis kinetics) across cancer cell lines (e.g., HeLa, MCF-7) .

Methodological Considerations

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Purification protocols : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to remove dimeric byproducts .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor formylation in real time .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.